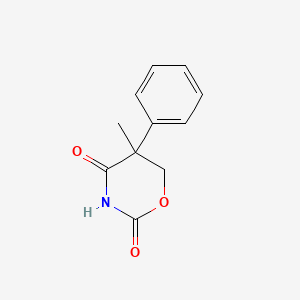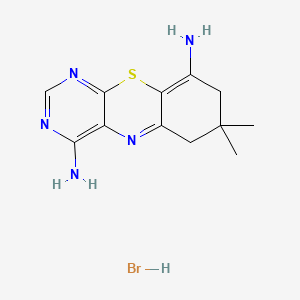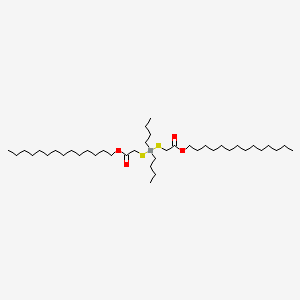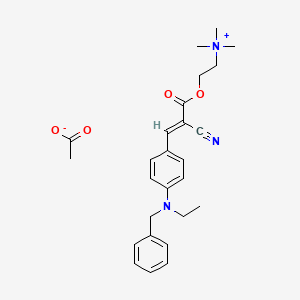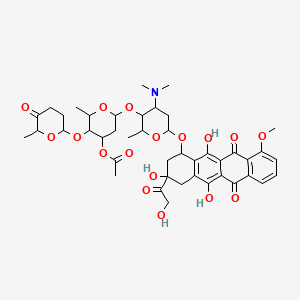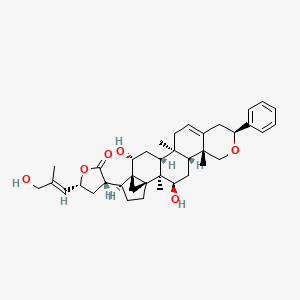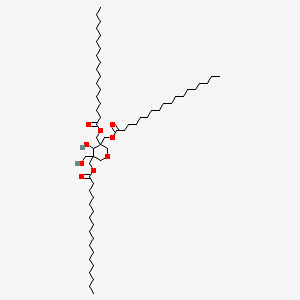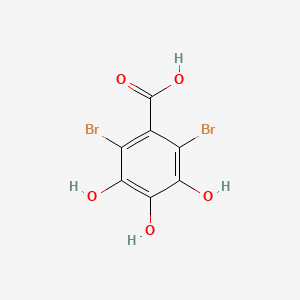
Dibromogallic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its chemical formula is C7H4Br2O5, and it has a molecular weight of 327.91 g/mol . This compound is characterized by the substitution of two hydrogen atoms on the benzene ring of gallic acid with bromine atoms. Dibromogallic acid is known for its light-brown crystalline appearance and is soluble in water, alcohol, and ether .
準備方法
Dibromogallic acid can be synthesized through the bromination of gallic acid. The reaction typically involves the use of bromine in a solvent such as chloroform. The process is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring . Industrial production methods may involve similar bromination reactions but on a larger scale, with additional steps for purification and crystallization to obtain high-purity this compound .
化学反応の分析
Dibromogallic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibromoquinones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxybenzoic acid derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dibromogallic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of certain dyes and pigments, as well as in the formulation of specialty chemicals
作用機序
The mechanism of action of dibromogallic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and the modulation of oxidative stress pathways. The bromine atoms in its structure enhance its reactivity, allowing it to participate in redox reactions and interact with biological molecules .
類似化合物との比較
Dibromogallic acid can be compared with other similar compounds, such as:
Gallic Acid: The parent compound, which lacks the bromine substitutions.
Protocatechuic Acid: Another hydroxybenzoic acid with different substitution patterns.
Syringic Acid: A hydroxybenzoic acid with methoxy groups instead of bromine atoms. This compound is unique due to its bromine substitutions, which confer distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
602-92-6 |
|---|---|
分子式 |
C7H4Br2O5 |
分子量 |
327.91 g/mol |
IUPAC名 |
2,6-dibromo-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Br2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14) |
InChIキー |
RZMMKKHHNDGXPD-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Br)O)O)O)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


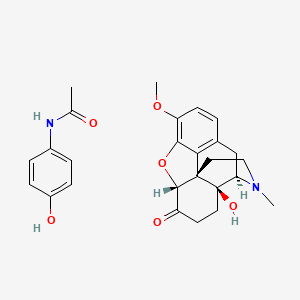
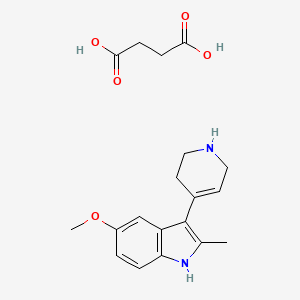
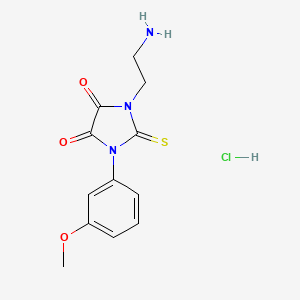
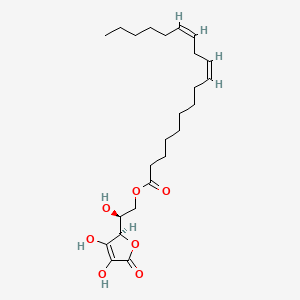
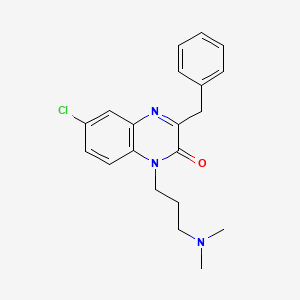
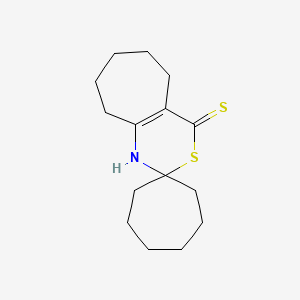
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
